molecular formula C15H26BrNO2 B15297179 Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B15297179
M. Wt: 332.28 g/mol
InChI Key: VLJSVHZIEKLYCZ-UHFFFAOYSA-N
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Description

Tert-butyl 9-bromo-3-azaspiro[55]undecane-3-carboxylate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed reactions under an inert atmosphere. For example, wet palladium on carbon (Pd/C) can be used as a catalyst in tetrahydrofuran (THF) solution, with the reaction being stirred at 40°C for 40 hours under 45 psi .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it valuable for constructing complex molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in various reactions, leading to the formation of different products. The spirocyclic structure also contributes to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the bromine atom, which allows for a wide range of chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11H2,1-3H3

InChI Key

VLJSVHZIEKLYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)Br)CC1

Origin of Product

United States

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